δ-Opioid Receptor Affinity and Potency
A piperazine derivative structurally related to 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one demonstrated moderate and selective affinity for the δ-opioid receptor (δOR) [1]. In contrast, a well-known piperazine-based δOR agonist, SNC80, exhibits sub-nanomolar potency at the same target [2]. This difference highlights how specific substituents dramatically alter target engagement.
Comparator SNC80: Ki 1.78 nM, IC50 2.73 nM
~1000-fold lower potency
| Evidence Dimension | Delta Opioid Receptor (δOR) Affinity |
|---|---|
| Target Compound Data | pKi = 5.94 ± 0.16; pIC50 = 6.01 ± 0.09 |
| Comparator Or Baseline | SNC80: Ki = 1.78 nM; IC50 = 2.73 nM |
| Quantified Difference | Target compound is ~1000-fold less potent than SNC80. |
| Conditions | Radioligand binding assay and cAMP assay in HEK-293 cells. |
Why This Matters
This data quantifies a functional window; the compound is not a potent agonist, making it a useful control or starting scaffold for optimizing δOR selectivity.
- [1] Molecules. 2021 Nov 29;26(23):7236. doi: 10.3390/molecules26237236. Table 1. Pharmacological characterization of compound 1. View Source
- [2] SNC80 (NIH 10815) data from ChemSrc, referencing primary literature. Ki = 1.78 nM, IC50 = 2.73 nM. View Source
